tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxypyridine derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
- tert-butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate
- tert-butyl (3-hydroxypyridin-2-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
Uniqueness: tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can result in different biological and chemical activities .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h4-5,7,14H,6H2,1-3H3,(H,13,15) |
InChI Key |
HZPWAAMHPAOVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)O |
Origin of Product |
United States |
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